N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide
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Overview
Description
N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions often include the use of a catalytic amount of acid or base to facilitate the condensation process .
Industrial Production Methods
The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The molecular targets and pathways involved include various metalloproteins and enzymes that require metal ions for their activity .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-(4-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-METHYLBENZAMIDE is unique due to its specific hydrazone structure and the presence of dihydroxyphenyl and methylbenzamide groups.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-[[(E)-(2,4-dihydroxyphenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H19N3O4/c1-14-4-2-3-5-19(14)22(29)24-17-9-6-15(7-10-17)21(28)25-23-13-16-8-11-18(26)12-20(16)27/h2-13,26-27H,1H3,(H,24,29)(H,25,28)/b23-13+ |
InChI Key |
YFSMMMBCBWUVCC-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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